molecular formula C20H22N4O7S B2951064 N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide CAS No. 868982-18-7

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide

Cat. No.: B2951064
CAS No.: 868982-18-7
M. Wt: 462.48
InChI Key: IHFRMPQCHQYRCA-UHFFFAOYSA-N
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Description

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a synthetic chemical compound of high interest in medicinal chemistry and biochemical research. This molecule features a unique hybrid structure combining oxalamide, phenethyl, oxazolidine, and sulfonamide pharmacophores. The presence of the sulfonamide group is a significant feature, as this moiety is found in a broad spectrum of biologically active molecules and FDA-approved drugs, often contributing to target binding and potency . Similarly, the oxalamide core is a recognized scaffold in the design of compounds for biomedical research . The specific mechanism of action and primary research applications for this particular compound are areas of active investigation. Potential research avenues could include exploration as a key intermediate in organic synthesis or as a candidate for screening against various biological targets. This product is intended for research purposes by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O7S/c25-19(21-11-10-15-4-2-1-3-5-15)20(26)22-14-18-23(12-13-31-18)32(29,30)17-8-6-16(7-9-17)24(27)28/h1-9,18H,10-14H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFRMPQCHQYRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique arrangement of functional groups:

  • Oxazolidine Ring : Known for antibacterial properties.
  • Sulfonamide Moiety : Contributes to its chemical reactivity.
  • 4-Nitrophenyl Group : Enhances biological activity through potential interactions with biological targets.

The molecular formula is C21H24N4O7SC_{21}H_{24}N_{4}O_{7}S, with a molecular weight of approximately 476.5 g/mol.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can inhibit enzymes involved in bacterial cell wall synthesis, which is crucial for combating antibiotic resistance.
  • Modulation of Signaling Pathways : The compound may influence pathways related to inflammation and cancer progression by interacting with specific receptors.
  • Binding Affinity Studies : Understanding the binding affinity to various biological targets can provide insights into its therapeutic potential. Research suggests that modifications to the core structure can significantly alter solubility and reactivity, impacting biological activity.

Antibacterial Properties

Research indicates that this compound has potential as an antibacterial agent. The oxazolidine structure is often associated with the inhibition of bacterial protein synthesis, making it a candidate for further investigation in drug development.

Anti-inflammatory Effects

Studies have shown that similar compounds may modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases. The sulfonamide group could play a significant role in this activity by interacting with inflammatory mediators.

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of bacterial enzymes, this compound demonstrated significant inhibitory effects on key enzymes involved in cell wall synthesis. This finding supports its potential use as an antibiotic.

Case Study 2: Cancer Research

Another study explored the compound's effects on cancer cell lines, revealing that it could inhibit cell proliferation through modulation of specific signaling pathways. This suggests that the compound may have dual roles as both an antibacterial and anticancer agent.

Data Tables

PropertyValue
Molecular FormulaC21H24N4O7S
Molecular Weight476.5 g/mol
Biological ActivityAntibacterial, Anti-inflammatory
Potential ApplicationsDrug development, Cancer therapy
Mechanism of ActionDescription
Enzyme InhibitionInhibits bacterial cell wall synthesis
Signaling Pathway ModulationAffects inflammation and cancer pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and its analogues:

Compound Name / CAS No. Key Substituents/Modifications Molecular Formula Molecular Weight Notable Properties/Data
Target Compound 4-Nitrophenylsulfonyl oxazolidine + phenethyl C24H28N4O7S 477.5 - No melting point (MP) or solubility data
N1-((3-((3,4-Dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide 3,4-Dimethoxyphenylsulfonyl oxazolidine C24H28N4O7S 477.5 - Electron-donating methoxy groups likely enhance solubility vs. nitro group
N1-(3-Morpholinopropyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide Morpholinopropyl group replaces phenethyl C19H27N5O8S 485.5 - Morpholine introduces polar tertiary amine; MP: Not reported
Compound (5) (Thiazolidinone derivative) Thiazolidinone rings instead of oxazolidine Not specified Not specified - MP: 233–234°C; IR peaks: C-S (1120 cm⁻¹), C=O (1690 cm⁻¹)
Compound (10) (Imidazolidinone derivative) Imidazolidinone rings with methyl substituents Not specified Not specified - MP: 215–217°C; Orange solid with 86% yield

Structural and Electronic Comparisons

a) Sulfonyl Group Variations
  • 4-Nitrophenylsulfonyl (Target Compound): The nitro group (-NO₂) is strongly electron-withdrawing, increasing the electrophilicity of the sulfonyl group. This may enhance reactivity in nucleophilic substitution reactions or interactions with biological targets .
  • 3,4-Dimethoxyphenylsulfonyl (CAS 868983-28-2): Methoxy groups (-OCH₃) are electron-donating, reducing electrophilicity compared to nitro. This substitution likely improves solubility in polar solvents .
b) Backbone Modifications
  • Oxazolidine vs. Thiazolidinone/Imidazolidinone: Oxazolidine (O and N in a 5-membered ring) offers conformational rigidity and hydrogen-bonding capacity. Thiazolidinone (S and N in the ring) and imidazolidinone (two N atoms) derivatives (e.g., Compounds 5 and 10) exhibit distinct electronic profiles, with thiazolidinones showing C-S bond IR absorption at 1120 cm⁻¹ .
c) Phenethyl vs. Morpholinopropyl Side Chains
  • The phenethyl group in the target compound provides hydrophobicity, whereas the morpholinopropyl group (CAS 868981-97-9) introduces a polar tertiary amine, enhancing water solubility .

Physicochemical Properties

  • Melting Points: Thiazolidinone derivatives (Compound 5) exhibit higher MPs (233–234°C) than imidazolidinones (215–217°C), possibly due to stronger intermolecular hydrogen bonding . The target compound’s MP is unreported, but nitro groups typically reduce MPs compared to methoxy-substituted analogues.
  • Spectroscopic Data: IR spectra for thiazolidinones show characteristic C=O (1690 cm⁻¹) and N-H (3178 cm⁻¹) stretches . Similar peaks are expected for the target compound.

Q & A

Basic: What are the optimal synthetic routes for preparing N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide, and what analytical methods validate its purity?

Methodological Answer:
The synthesis typically involves sequential functionalization of the oxazolidinone and oxalamide moieties. A plausible route includes:

Oxazolidinone Sulfonylation : React 3-aminomethyloxazolidin-2-one with 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Monitor completion via TLC (ethyl acetate/hexane, 1:1) .

Oxalamide Coupling : Treat the sulfonylated intermediate with phenethylamine and oxalyl chloride in dioxane under reflux. Quench with ice, isolate via filtration, and recrystallize from ethanol .
Validation :

  • FTIR : Confirm sulfonyl (S=O, ~1350–1160 cm⁻¹) and oxalamide (C=O, ~1670 cm⁻¹) stretches .
  • NMR : ¹H-NMR should show peaks for the oxazolidin-2-yl methyl group (δ 3.8–4.2 ppm), phenethyl protons (δ 2.6–3.0 ppm), and aromatic protons (δ 7.5–8.3 ppm) .

Basic: How can researchers distinguish between structural isomers or byproducts during synthesis using spectroscopic techniques?

Methodological Answer:

  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals in ¹H-NMR. For example, the oxazolidin-2-yl methyl protons may couple with adjacent protons in NOESY experiments to confirm spatial proximity .
  • Mass Spectrometry (HRMS) : Detect molecular ion peaks (e.g., [M+H]⁺) and fragment ions. A discrepancy >2 ppm from theoretical mass indicates impurities .
  • XRD (if crystalline) : Resolve absolute configuration and confirm absence of co-crystallized byproducts .

Advanced: How can reaction yields be optimized for the sulfonylation step, and what variables most critically influence regioselectivity?

Methodological Answer:
Key Variables :

  • Solvent Polarity : Use DCM or THF to stabilize sulfonyl chloride intermediates and avoid hydrolysis.
  • Base Selection : TEA vs. DMAP. DMAP may enhance nucleophilic attack on the sulfonyl chloride .
  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., sulfonate ester formation).
    Optimization Strategy :
  • DoE (Design of Experiments) : Vary solvent/base ratios and monitor yield via HPLC. A 2015 study achieved 73% yield using TEA in dioxane .
  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to activate the sulfonyl chloride electrophile .

Advanced: How should researchers resolve contradictory spectral data (e.g., unexpected NMR shifts or IR absorptions) for this compound?

Methodological Answer:

Cross-Validation : Compare experimental ¹³C-NMR with computational predictions (DFT/B3LYP). For example, an unanticipated δ 170 ppm peak may indicate oxalamide tautomerization .

Isotopic Labeling : Introduce deuterium at suspected reactive sites (e.g., oxazolidin-2-yl methyl) to confirm coupling patterns .

Variable-Temperature NMR : Detect dynamic processes (e.g., rotameric interconversion) causing split peaks. Cooling to −40°C may resolve splitting .

Advanced: What strategies are effective for studying the biological activity of this compound, particularly its potential as a kinase inhibitor or antimicrobial agent?

Methodological Answer:

In Silico Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). The sulfonyl group may hydrogen-bond to active-site lysine residues .

Enzyme Assays : Measure IC₅₀ against purified kinases using ADP-Glo™. Include positive controls (e.g., staurosporine) .

MIC Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution. Compare with structure-activity analogs (e.g., chloro-substituted derivatives) .

Advanced: How can computational modeling (e.g., DFT, MD simulations) predict the compound’s stability under varying pH or solvent conditions?

Methodological Answer:

DFT Calculations :

  • Optimize geometry at B3LYP/6-31G* level.
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites susceptible to hydrolysis .

MD Simulations :

  • Simulate solvation in explicit water/DMSO using GROMACS. Monitor sulfonyl group hydration over 100 ns trajectories.
  • Compare with experimental stability data (e.g., HPLC degradation profiles) .

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